4-[(3-Methylbenzyl)oxy]piperidine hydrochloride
Description
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is a piperidine derivative featuring a 3-methylbenzyl ether substituent at the 4-position of the piperidine ring. Piperidine-based compounds are widely studied in pharmaceuticals and agrochemicals due to their versatility in modulating biological activity and physicochemical characteristics. The 3-methylbenzyl group may influence lipophilicity, metabolic stability, and binding affinity, depending on its electronic and steric effects .
Properties
IUPAC Name |
4-[(3-methylphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(9-11)10-15-13-5-7-14-8-6-13;/h2-4,9,13-14H,5-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URERXPUJHMUFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-38-4 | |
| Record name | Piperidine, 4-[(3-methylphenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride typically involves the following steps:
Formation of the Ether Linkage: The reaction between 3-methylbenzyl alcohol and piperidine in the presence of a suitable base (e.g., sodium hydride) to form the ether linkage.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the piperidine ring or the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Chemical and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Substituent Features |
|---|---|---|---|---|
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | 65214-86-0 | Diphenylmethoxy group at 4-position |
| 4-[(3-Fluorobenzyl)oxy]piperidine HCl | C₁₂H₁₇ClFNO | 245.72 | 1185298-16-1 | 3-Fluorobenzyl ether at 4-position |
| 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl | C₁₃H₂₂ClNO | 259.78 | - | Aliphatic 3-methyl-2-butenyl ether chain |
| Meperidine HCl | C₁₅H₂₁NO₂·HCl | 283.8 | 50-13-5 | 4-Phenyl and ethyl ester substituents |
| 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl | C₁₃H₁₉ClN₄O | 282.77 | - | Oxadiazole and cyclobutyl moieties |
Key Observations :
Key Observations :
- Fluorinated analogs are explored for central nervous system (CNS) drugs, leveraging fluorine’s metabolic stability and electronegativity .
- Meperidine HCl exemplifies how substituents like phenyl and ester groups confer opioid activity .
- Oxadiazole-containing compounds demonstrate agrochemical utility, likely due to their heterocyclic stability and target specificity .
Biological Activity
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's effects on various biological systems.
The biological activity of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes, which can lead to significant physiological effects. For instance, it may interact with acetylcholinesterase (AChE), impacting neurotransmitter levels in the brain.
- Receptor Modulation : It may also affect receptor signaling pathways, influencing cellular responses to external stimuli.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride. It has demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimal inhibitory concentration (MIC) values for these bacteria suggest that the compound exhibits significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Antioxidant Properties
Research indicates that this compound possesses antioxidant activity, which can help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals and may have implications for neuroprotective strategies.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several piperidine derivatives, including 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride. The results showed that this compound had a notable inhibitory effect on bacterial growth, with MIC values ranging from 32 to 512 μg/mL against tested strains .
- Neuroprotective Effects : Another study investigated the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The findings suggested that 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride could enhance neuronal survival under stress conditions by modulating AChE activity .
Pharmacokinetics
The pharmacokinetic profile of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride indicates that it is moderately soluble in water and demonstrates favorable absorption characteristics when administered. The compound's distribution within tissues and its metabolism are areas of ongoing research.
Research Applications
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride has potential applications in:
- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting bacterial infections or neurological disorders.
- Biochemical Research : Its ability to modulate enzyme activity makes it valuable for studying enzyme functions and developing inhibitors for therapeutic purposes.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
